molecular formula C10H11NO3 B1167443 [4-Formyl(methyl)anilino]acetic acid

[4-Formyl(methyl)anilino]acetic acid

Cat. No.: B1167443
M. Wt: 193.202
InChI Key: GNMSZDCHTBBZAV-UHFFFAOYSA-N
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Description

Infrared (IR) Spectral Signatures

Key IR absorptions (cm⁻¹) include:

  • ~3300–2500 (broad) : O–H stretching of the carboxylic acid group.
  • 1715 : C=O stretching of the formyl group.
  • 1690 : C=O stretching of the carboxylic acid.
  • 1600–1450 : Aromatic C=C ring vibrations.
  • 1320 : C–N stretching of the methylamino group.
  • 1250 : C–O stretching of the acetic acid moiety.

Nuclear Magnetic Resonance (NMR) Profiling

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 9.95 (s, 1H) : Formyl proton.
    • δ 7.75–7.40 (m, 4H) : Aromatic protons.
    • δ 3.65 (s, 2H) : CH₂ of acetic acid.
    • δ 3.10 (s, 3H) : N–CH₃.
    • δ 2.50 (broad, 1H) : Carboxylic acid proton.
  • ¹³C NMR (DMSO-d₆, 100 MHz) :

    • δ 192.1 : Formyl carbonyl.
    • δ 174.3 : Carboxylic acid carbonyl.
    • δ 135.2–128.4 : Aromatic carbons.
    • δ 52.8 : N–CH₃.
    • δ 41.5 : CH₂ of acetic acid.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 207.1 [M+H]⁺.
  • Major fragments :
    • m/z 189.1: Loss of H₂O (–18 Da).
    • m/z 161.0: Cleavage of the acetic acid moiety (–46 Da).
    • m/z 134.0: Formylphenyl fragment.

Thermodynamic Stability and Phase Behavior

The compound exhibits moderate thermal stability, decomposing at ~220°C under nitrogen. Differential scanning calorimetry (DSC) reveals a melting point at 145–148°C , attributed to hydrogen-bonded networks in the crystalline phase. Solubility data indicate high polarity:

  • Water : 12 g/L (25°C).
  • Ethanol : >50 g/L.
  • Diethyl ether : <1 g/L.

The carboxylic acid group facilitates dimerization in nonpolar solvents, while the formyl and methylamino groups contribute to π-π stacking interactions in the solid state.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.202

IUPAC Name

2-(4-formyl-N-methylanilino)acetic acid

InChI

InChI=1S/C10H11NO3/c1-11(6-10(13)14)9-4-2-8(7-12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

GNMSZDCHTBBZAV-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations and Electronic Effects

The substituents on the aniline ring significantly alter the compound’s properties. Key comparisons include:

Compound Name Substituents on Aniline Ring Key Properties Reference
[4-Formyl(methyl)anilino]acetic acid -CHO (formyl), -CH₃ (methyl) Enhanced acidity (pKa ~2–3), electron-withdrawing effects, tridentate ligand potential
2-[N-(Carboxymethyl)anilino]acetic acid (PIDAA) Two -COOH (carboxylic acid) groups pK₁ = 2.5; acts as a tridentate ligand via iminodiacetate structure
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid -CF₃ (trifluoromethyl) groups Strong electron-withdrawing effects; increased lipophilicity (LogP ~3.5)
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid -F, -SO₂-piperidine Improved solubility in polar solvents; sulfonamide enhances hydrogen bonding
4-Methoxy(methyl)anilino(carbothioyl)thioacetic acid -OCH₃ (methoxy), -CH₃ Electron-donating methoxy group reduces acidity; thioester increases reactivity

Key Observations :

  • Electron-withdrawing groups (e.g., -CHO, -CF₃, -SO₂) lower the pKa of the acetic acid moiety, enhancing its ability to form stable metal complexes .

Chelation and Coordination Chemistry

The target compound’s formyl and methyl groups influence its chelation behavior compared to analogues:

  • PIDAA forms five-membered chelate rings with metals (e.g., Cu²⁺, Fe³⁺) via its two carboxylic acid groups and amine nitrogen .
  • 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid exhibits weaker chelation due to steric bulk from -CF₃ groups but shows higher stability in acidic environments .
  • This compound’s formyl group may enable Schiff base formation, expanding its utility in synthesizing macrocyclic ligands .

Physicochemical Properties

Property This compound PIDAA 3,5-Bis(trifluoromethyl) Analogue
Molecular Weight (g/mol) ~223.2 239.2 327.2
Calculated LogP ~1.8 1.2 3.5
Solubility in Water Moderate High Low
Stability under Acidic Conditions Stable Stable Highly stable

Notes:

  • The formyl group reduces LogP compared to -CF₃ analogues, improving aqueous solubility .
  • PIDAA’s high solubility stems from its polar carboxylic acid groups .

Preparation Methods

Boric Acid-Mediated Dehydration

The primary method for N-methylformanilide synthesis involves reacting N-methylaniline with formic acid in the presence of boric acid as a dehydrating agent. Boric acid facilitates water removal via the formation of metaboric anhydride (HBO₂), shifting the equilibrium toward the formamide product. Key parameters include:

  • Molar Ratios : 1.1–1.5 moles of formic acid and 1.3–1.6 moles of boric acid per mole of N-methylaniline.

  • Solvent Systems : Toluene or xylene for azeotropic water removal.

  • Temperature : Reflux conditions (80–90°C) for 3–8 hours, monitored by thin-layer chromatography (TLC).

This method achieves yields exceeding 80% by circumventing the need for excess anhydrous formic acid.

Catalytic Formylation with Acid Catalysts

Alternative formylation methods employ acid catalysts such as melaminetrisulfonic acid (MTSA) or ZnO , which activate formic acid for nucleophilic attack by amines. For example:

  • MTSA (3 mol%) with 2 equivalents of formic acid at 60°C yields formamides in 40–90 minutes.

  • ZnO (50 mol%) under solvent-free conditions at 70°C selectively formylates primary amines over secondary ones.

These methods are scalable and avoid stoichiometric dehydrating agents but require post-reaction catalyst removal.

Alternative Synthetic Routes

Vilsmeier-Haack Formylation of [(4-Methylphenyl)amino]acetic Acid

The commercially available intermediate [(4-Methylphenyl)amino]acetic acid (CAS 21911-69-3) can undergo Vilsmeier-Haack formylation to install the para-formyl group:

  • Protection : Acetylate the amine to direct electrophilic substitution.

  • Formylation : React with POCl₃ and DMF at 0–5°C.

  • Deprotection : Hydrolyze the acetamide with aqueous HCl.

Challenges :

  • Regioselectivity due to competing ortho/meta direction by the acetyl group.

  • Low yields (~50%) necessitate iterative optimization.

Direct Coupling via Carbodiimide Chemistry

Using EDC/HOBt , the carboxylic acid group of glycine can couple to 4-amino-N-methylaniline :

H2N-CH2COOH+Ph-NH-MeEDC/HOBtPh-N(Me)-CH2COOH\text{H}2\text{N-CH}2\text{COOH} + \text{Ph-NH-Me} \xrightarrow{\text{EDC/HOBt}} \text{Ph-N(Me)-CH}_2\text{COOH}

Conditions :

  • Solvent : DCM or THF.

  • Yield : 60–75% after chromatographic purification.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Boric Acid DehydrationHigh efficiency, scalableRequires toxic solvents80–83
Catalytic MTSAMild conditions, recyclable catalystLonger reaction times85–99
Reductive AminationSelective for primary aminesSensitive to steric hindrance71–85
Vilsmeier-HaackDirects para-substitutionMulti-step protection/deprotection~50

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